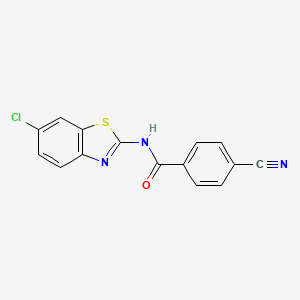

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a 4-cyanophenyl group attached via an amide linkage. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorine substituent likely enhances electron-withdrawing effects, while the cyano group on the benzamide may influence solubility and binding interactions. Structural determination of such compounds often employs X-ray crystallography tools like SHELX , with validation protocols ensuring accuracy .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS/c16-11-5-6-12-13(7-11)21-15(18-12)19-14(20)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTNJMGXPZMXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the reaction of 6-chlorobenzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Studied for its anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Benzothiazole Derivatives

Compound A: 6-Chloro-7-cyano-1,4,2-benzodithiazine Derivative (from )

- Structure: Features a benzodithiazine ring (fused benzene, two sulfur atoms) with 6-chloro and 7-cyano substituents.

- Key Properties :

- Biological Relevance : Sulfonyl groups may enhance antifungal or antibacterial activity, though specific data are unreported.

Compound B: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinamide Derivatives (from )

- Structure: 6-methylbenzothiazole linked to a nicotinamide via a thiazolidinone ring.

- Key Properties :

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide

- Structural Distinctions: Lacks sulfonyl or thiazolidinone groups present in Compounds A and B. Chlorine at the 6-position (vs. Cyano group on benzamide may enhance π-stacking interactions in biological targets.

Data Table: Structural and Functional Comparison

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H8ClN3OS

- Molecular Weight : 313.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various cellular pathways. The compound exhibits:

- Antimicrobial Activity : It may inhibit bacterial growth by interfering with essential enzymes or cellular processes .

- Anticancer Properties : The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting critical signaling pathways such as AKT and ERK .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has been evaluated for its anticancer effects through various assays:

- Cell Proliferation Assays : Using the MTT method, studies demonstrated that this compound significantly inhibits the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells, indicating its potential as a therapeutic agent .

- Cytokine Modulation : The compound reduces levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models, which may contribute to its anticancer effects by altering the tumor microenvironment .

Study 1: Anticancer Efficacy

In a study involving the evaluation of several benzothiazole derivatives, this compound was identified as one of the most potent compounds against A431 and A549 cell lines. The study highlighted its ability to induce apoptosis and inhibit migration effectively, marking it as a promising candidate for further development in cancer therapies .

Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of this compound against various pathogens. Results indicated strong inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Data Summary Table

| Biological Activity | Assay Type | Cell Line/Pathogen | Outcome |

|---|---|---|---|

| Antimicrobial | Inhibition Test | Various Bacteria | Significant inhibition observed |

| Anticancer | MTT Assay | A431, A549 | Reduced proliferation |

| Apoptosis Induction | Flow Cytometry | A431, A549 | Increased apoptosis rates |

| Cytokine Modulation | ELISA | RAW264.7 (macrophages) | Decreased IL-6 and TNF-α levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.